3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a furan ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole typically involves the reaction of furan-3-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted oxadiazoles with various functional groups.
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of oxadiazole.
Scientific Research Applications
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The furan and oxadiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a furan ring.
3-(Bromomethyl)-5-(furan-3-yl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a furan ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMAUSTTXYGYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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